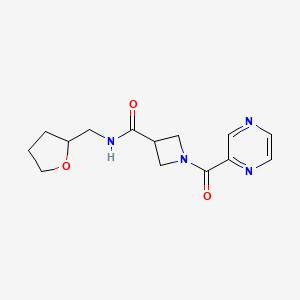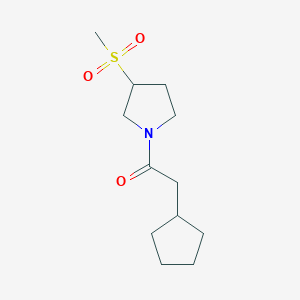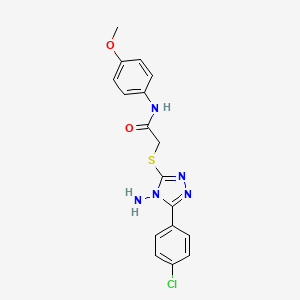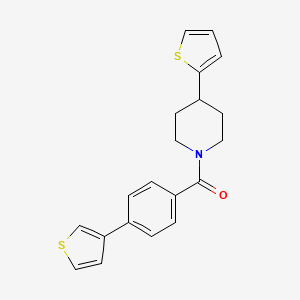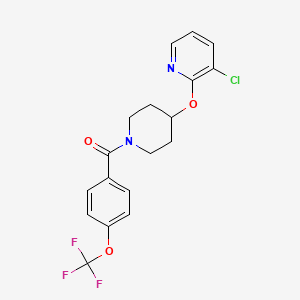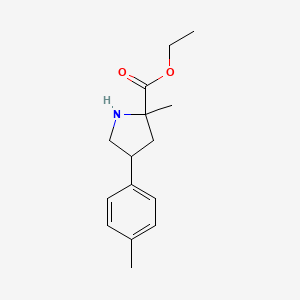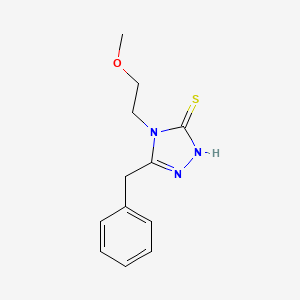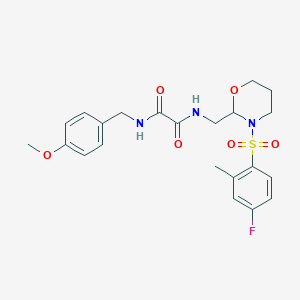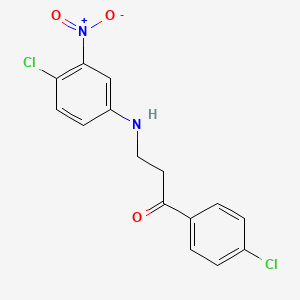![molecular formula C24H24N2O4S B2711562 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-63-5](/img/structure/B2711562.png)
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide, also known as BPIP, is a chemical compound that has been widely studied for its potential therapeutic applications. BPIP is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of novel indole-based hybrid oxadiazole scaffolds, including similar compounds, involves multiple phases, starting with the transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates and culminating in the generation of novel scaffolds with potential as therapeutic agents due to their potent urease inhibitory activity. These compounds exhibit mild cytotoxicity towards cell membranes, indicating their potential value in drug design programs (Nazir et al., 2018).
Biological Applications
- Research into sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated good antibacterial activities against rice bacterial leaf blight. Compounds such as 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole showed superior antibacterial activity compared to commercial agents. This study highlights the potential of these compounds in improving plant resistance against bacterial diseases and suggests a mechanism involving the stimulation of superoxide dismutase (SOD) and peroxidase (POD) activities in plants (Shi et al., 2015).
Mechanistic Insights
- A novel synthesis approach for dibenzo[e,g]isoindol-1-ones via Scholl-Type oxidative cyclization reactions offers a method for creating simplified analogues of biological indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-ones, which have shown a wide range of biological activities. This synthesis process, involving tetramic acid sulfonates and Suzuki–Miyaura cross-coupling reactions, provides a flexible route to these compounds with potential biological applications (van Loon et al., 2014).
Potential Therapeutic Applications
- The exploration of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety has led to the identification of compounds with significant inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase. These compounds also demonstrated good antibacterial properties against various bacterial strains, highlighting their potential as multifunctional therapeutic agents (Irshad et al., 2016).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(1-butyl-2-oxobenzo[cd]indol-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-2-3-15-26-21-13-12-20(18-10-7-11-19(23(18)21)24(26)28)25-22(27)14-16-31(29,30)17-8-5-4-6-9-17/h4-13H,2-3,14-16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKMIQHVCARINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)CCS(=O)(=O)C4=CC=CC=C4)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

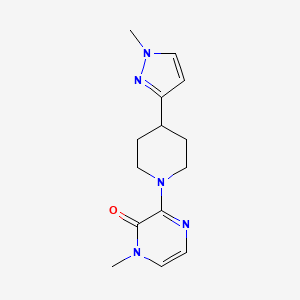
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2711481.png)
![1-allyl-4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2711482.png)
![6-Methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2711483.png)
